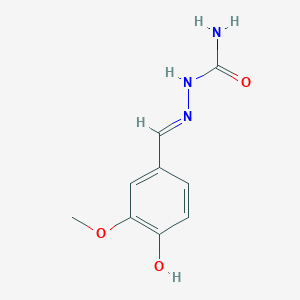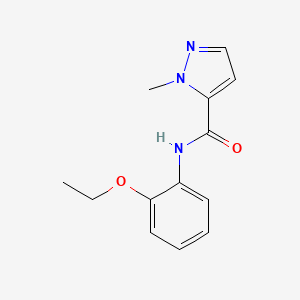![molecular formula C15H16N2O3 B5957764 [5-(4-Hydroxyphenyl)-1,2-oxazol-3-yl]-piperidin-1-ylmethanone](/img/structure/B5957764.png)
[5-(4-Hydroxyphenyl)-1,2-oxazol-3-yl]-piperidin-1-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-(4-Hydroxyphenyl)-1,2-oxazol-3-yl]-piperidin-1-ylmethanone is a synthetic organic compound that features a unique combination of functional groups, including a hydroxyphenyl group, an oxazole ring, and a piperidinylmethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4-Hydroxyphenyl)-1,2-oxazol-3-yl]-piperidin-1-ylmethanone typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor to form the oxazole ring, followed by the introduction of the piperidinylmethanone group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of reagents and catalysts is crucial to achieving a sustainable and economically viable production process.
Chemical Reactions Analysis
Types of Reactions
[5-(4-Hydroxyphenyl)-1,2-oxazol-3-yl]-piperidin-1-ylmethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The oxazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidinylmethanone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group may yield quinones, while reduction of the oxazole ring can produce amines.
Scientific Research Applications
Chemistry
In chemistry, [5-(4-Hydroxyphenyl)-1,2-oxazol-3-yl]-piperidin-1-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest possible interactions with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to undergo various chemical modifications allows for the design of derivatives with improved pharmacological properties.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers and coatings. Its functional groups can impart desirable properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of [5-(4-Hydroxyphenyl)-1,2-oxazol-3-yl]-piperidin-1-ylmethanone involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the oxazole ring may engage in coordination with metal ions. The piperidinylmethanone moiety can enhance the compound’s solubility and bioavailability. These interactions collectively contribute to the compound’s biological activity and efficacy.
Comparison with Similar Compounds
Similar Compounds
[5-(4-Hydroxyphenyl)-3H-1,2-dithiole-3-thione]: Known for its hydrogen sulfide-releasing properties and potential therapeutic applications.
[5-Hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-7-yl]acetonitrile: A compound with estrogen receptor activity and potential use in cancer treatment.
Uniqueness
[5-(4-Hydroxyphenyl)-1,2-oxazol-3-yl]-piperidin-1-ylmethanone is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential applications. Its structural features enable it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and development.
Properties
IUPAC Name |
[5-(4-hydroxyphenyl)-1,2-oxazol-3-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c18-12-6-4-11(5-7-12)14-10-13(16-20-14)15(19)17-8-2-1-3-9-17/h4-7,10,18H,1-3,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCZGXMLSISGNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=NOC(=C2)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]acetamide](/img/structure/B5957688.png)
![6-Methyl-3-phenylamino-[1,2,4]triazin-5-ol](/img/structure/B5957691.png)
![2-[5-[(4-Bromophenyl)methyl]-1,3-thiazol-2-yl]isoindole-1,3-dione](/img/structure/B5957699.png)
![4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-(tetrahydro-3-thienyl)piperidine](/img/structure/B5957707.png)
![[9-(2-Cyclohexylethyl)-2,9-diazaspiro[4.5]decan-2-yl]-(3,5-dimethyl-1,2-oxazol-4-yl)methanone](/img/structure/B5957715.png)
![N-[4-[[2-(2,4-dichlorophenoxy)acetyl]amino]phenyl]propanamide](/img/structure/B5957720.png)
![5-bromo-2-[(3-carboxyacryloyl)amino]benzoic acid](/img/structure/B5957725.png)
![1,3,4,5,7,8,9,9a-Octahydropyrrolo[1,2-a][1,4]diazepin-2-yl-(3,4-difluorophenyl)methanone](/img/structure/B5957729.png)

![[1-(2-{[6-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]amino}ethyl)-2-piperidinyl]methanol](/img/structure/B5957736.png)
![N'-[(Z)-(2,4-dihydroxyphenyl)methylideneamino]pyridine-2-carboximidamide](/img/structure/B5957743.png)
![2-[methyl(pyridin-3-ylmethyl)amino]-N-[1-(2-phenylethyl)piperidin-3-yl]acetamide](/img/structure/B5957754.png)

![3-[(4-Benzylpiperidin-1-yl)methyl]-1-(cyclopropylmethyl)-3-hydroxypiperidin-2-one](/img/structure/B5957776.png)
